Cas no 80998-07-8 (Sapintoxin D)
Sapintoxin D structure
Product Name:Sapintoxin D
Numero CAS:80998-07-8
MF:C30H37NO8
MW:539.616689443588
CID:725157
PubChem ID:114977
Update Time:2025-06-21
Sapintoxin D Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7...
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydr
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-
- PHORBOL 12-N-METHYLANTHRANILATE
- Sapintoxin D
- dro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1h-cyclopropa(
- 5,9,11-Trihydroxyprosta-6E,14Z-dien-1-Oic acid
- CHEBI:72442
- (1ar,1bs,4ar,7as,7bs,8r,9r,9as)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- Phorbol 12-(2-methylamino)benzoic acid 13-acetic acid
- Benzoic acid, 2-(methylamino)-, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- CCRIS 7233
- phorbol 12-(2-methylamino)benzoate 13-acetate
- 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate
- Q27139925
- Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
- DTXSID301001692
- 9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- CHEMBL3586011
- 80998-07-8
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate
- Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa(3,4)benzo(1,2-e)azulen-9-yl 2-(methylamino)benzoate
- ((1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) 2-(methylamino)benzoate
-
- Inchi: 1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1
- Chiave InChI: UPAIGGMQTARRMN-CSSCWBSHSA-N
- Sorrisi: O(C(C)=O)[C@@]12[C@@H]([C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(CO)=C[C@H]3[C@@H]1C2(C)C)O)=O)O)OC(C1C=CC=CC=1NC)=O
Proprietà calcolate
- Massa esatta: 539.25200
- Massa monoisotopica: 539.252
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 418
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: 4.3
- Superficie polare topologica: 142Ų
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.35
- Punto di ebollizione: 695.8°C at 760 mmHg
- Punto di infiammabilità: 374.6°C
- Indice di rifrazione: 1.626
- PSA: 142.39000
- LogP: 2.48030
- Solubilità: Solubile in metanolo, dimetilsolfossido o cloroformio
Sapintoxin D Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 22-26-36/37/39
-
Identificazione dei materiali pericolosi:
Sapintoxin D Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | S117003-1mg |
Sapintoxin D |
80998-07-8 | 1mg |
$276.00 | 2023-05-17 | ||
| TRC | S117003-2.5mg |
Sapintoxin D |
80998-07-8 | 2.5mg |
$586.00 | 2023-05-17 | ||
| TRC | S117003-5mg |
Sapintoxin D |
80998-07-8 | 5mg |
$1068.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203254-1 mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 1mg |
¥451.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203254A-5 mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 5mg |
¥1,346.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203254-1mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 1mg |
¥451.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203254A-5mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 5mg |
¥1346.00 | 2023-09-05 | |
| A2B Chem LLC | AC55794-1mg |
4-[(3s,3ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one |
80998-07-8 | 1mg |
$716.00 | 2024-04-19 | ||
| A2B Chem LLC | AC55794-2.5mg |
4-[(3s,3ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one |
80998-07-8 | 2.5mg |
$1184.00 | 2024-04-19 |
Sapintoxin D Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti